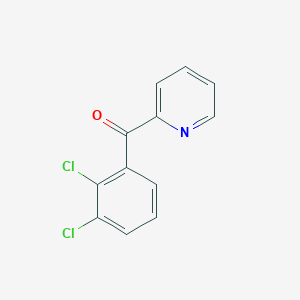

2-(2,3-Dichlorobenzoyl)pyridine

Description

Significance of Pyridine (B92270) and Benzoyl Moieties in Chemical Systems

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, including vitamins and alkaloids, and is a core component in numerous pharmaceutical agents. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which allows it to interact with biological targets and improve the aqueous solubility of drug molecules. mdpi.com The pyridine nucleus is present in drugs with diverse therapeutic applications, such as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. nih.gov The versatility of the pyridine scaffold makes it a "privileged structure" in medicinal chemistry, frequently incorporated into new drug candidates. researchgate.net

Similarly, the benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is a crucial functional group in organic chemistry. It is found in many important molecules and is often used as a protecting group during complex syntheses due to its stability. chemicalbook.comchemicalbook.com The benzoyl moiety is also integral to the structure of many biologically active compounds and pharmaceutical intermediates. chemicalbook.com

Overview of Dichlorinated Aromatic Systems in Organic Synthesis

Dichlorinated aromatic systems are vital building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. ijrar.org The presence and position of chlorine atoms on an aromatic ring can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and biological activity. The specific 2,3-dichloro substitution pattern is of particular importance. For instance, 2,3-dichlorobenzoyl chloride and the related 2,3-dichlorobenzoyl cyanide are critical intermediates in the industrial synthesis of Lamotrigine, a widely used antiepileptic drug. google.comgoogle.commedjpps.com The synthesis of these dichlorinated intermediates is a key focus of process chemistry, aiming for high purity and efficiency. google.comgoogle.com The study of dichlorinated aromatic compounds also extends to understanding their environmental fate and the formation of disinfection byproducts in water treatment processes. acs.orgnih.gov

Rationale for Comprehensive Investigation of 2-(2,3-Dichlorobenzoyl)pyridine

The primary rationale for a detailed investigation into this compound stems from its structural relationship to key pharmaceutical intermediates. The 2,3-dichlorobenzoyl moiety is the cornerstone of the Lamotrigine structure. mansapublishers.com The synthesis of Lamotrigine proceeds through intermediates like 2,3-dichlorobenzoyl cyanide, which is itself prepared from 2,3-dichlorobenzoyl chloride. google.comnewdrugapprovals.org

By synthesizing and studying a closely related analogue like this compound, researchers can:

Explore new synthetic pathways to access the 2,3-dichlorobenzoyl scaffold.

Investigate how replacing the cyanide or chloride group with a pyridine ring affects the molecule's chemical properties and reactivity.

Generate novel compounds that could serve as precursors to new pharmaceutical derivatives or other functional materials. The investigation of such analogues is crucial for expanding the chemical space around a known pharmacophore and for developing intellectual property through novel synthetic routes and compounds.

Scope and Objectives of Research on this compound

The research focused on this compound is driven by clear and specific objectives. The overarching goal is to understand the fundamental chemistry of this particular isomer and evaluate its potential as a synthetic intermediate.

Key Research Objectives:

Synthesis and Characterization: To develop efficient and reproducible synthetic methods for preparing this compound and to fully characterize its structure and physicochemical properties.

Reactivity Studies: To explore the chemical reactivity of the compound, focusing on reactions involving the pyridine ring, the carbonyl group, and the dichlorinated phenyl ring.

Comparative Analysis: To compare the properties and reactivity of this compound with other isomers (e.g., 2-(2,4-dichlorobenzoyl)pyridine) and related intermediates (e.g., 2,3-dichlorobenzoyl chloride) to understand structure-property relationships. nih.gov

Exploration of Synthetic Utility: To investigate the potential of this compound as a precursor for the synthesis of more complex molecules, potentially with biological activity, leveraging the known importance of the pyridine and dichlorobenzoyl moieties.

The table below presents some of the key compounds discussed in this article, providing a reference for their formal names.

| Compound Name |

| This compound |

| 2,3-Dichlorobenzoyl chloride |

| 2,3-Dichlorobenzoyl cyanide |

| Lamotrigine |

| Pyridine |

| Benzoyl chloride |

| 2,3-Dichloropyridine (B146566) |

| 2-(2,4-Dichlorobenzoyl)pyridine |

The following table details some of the reported physicochemical properties for this compound and its related compounds.

| Property | This compound | 2,3-Dichloropyridine | 2-Acetylpyridine |

| CAS Number | 54523-80-7 chemenu.comalfa-chemistry.com | 2402-77-9 fishersci.comchemicalbook.com | 1122-62-9 chemicalbook.com |

| Molecular Formula | C₁₂H₇Cl₂NO chemenu.com | C₅H₃Cl₂N chemicalbook.com | C₇H₇NO chemicalbook.com |

| Molecular Weight | 252.09 g/mol chemenu.com | 147.99 g/mol jubilantingrevia.com | 121.14 g/mol chemicalbook.com |

| Physical State | Not explicitly found | Powder Solid fishersci.com | Liquid chemicalbook.com |

| Melting Point | Not explicitly found | 67 - 70 °C fishersci.com | 8 - 10 °C chemicalbook.com |

| Boiling Point | Not explicitly found | Not available fishersci.com | 188 - 189 °C chemicalbook.com |

| Purity | 95% - 96% chemenu.comalfa-chemistry.com | ≥98% jubilantingrevia.com | Not specified |

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIMGTUSLYBKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642021 | |

| Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54523-80-7 | |

| Record name | Methanone, (2,3-dichlorophenyl)-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 2,3 Dichlorobenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(2,3-dichlorobenzoyl)pyridine is expected to display signals corresponding to the seven protons distributed across its two aromatic rings. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, the carbonyl group, and the chlorine atoms significantly influences the chemical shifts (δ), causing the protons to appear in the downfield region of the spectrum.

The pyridine ring contains four protons. The proton at the 6-position (H-6), being adjacent to the electron-deficient nitrogen, is anticipated to be the most deshielded, appearing at the lowest field, likely as a doublet. The protons at positions 4 and 5 would appear as a triplet and a doublet of doublets, respectively, while the H-3 proton signal would also be a doublet.

The 2,3-dichlorophenyl ring has three protons. Their chemical shifts would be influenced by the ortho- and meta-positioning of the two chlorine atoms and the carbonyl group. These protons are expected to exhibit complex splitting patterns (doublet of doublets or multiplets) due to their coupling with each other.

Based on data from similar structures like 2-benzoylpyridine (B47108) and 2,3-dichloropyridine (B146566), the predicted chemical shifts are tabulated below. pw.edu.plresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-6 | 8.6 - 8.8 | d |

| Pyridine H-3 | 8.0 - 8.2 | d |

| Pyridine H-4 | 7.8 - 8.0 | t |

| Pyridine H-5 | 7.4 - 7.6 | ddd |

| Phenyl H-4' | 7.6 - 7.8 | dd |

| Phenyl H-5' | 7.3 - 7.5 | t |

| Phenyl H-6' | 7.5 - 7.7 | dd |

| Note: These are predicted values based on analogous compounds. d=doublet, t=triplet, ddd=doublet of doublet of doublets, dd=doublet of doublets. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, one for each unique carbon atom.

The most downfield signal will correspond to the carbonyl carbon (C=O) due to the strong deshielding effect of the attached oxygen atom, typically appearing in the 190-200 ppm range. The carbons of the pyridine ring will show characteristic shifts, with C-2 and C-6 appearing at lower fields than C-3, C-4, and C-5. chemicalbook.com The carbons in the dichlorophenyl ring attached to the chlorine atoms (C-2' and C-3') will also exhibit downfield shifts characteristic of halogenated aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 192 - 195 |

| Pyridine C-2 | 152 - 155 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 126 - 128 |

| Pyridine C-5 | 122 - 124 |

| Phenyl C-1' | 138 - 140 |

| Phenyl C-2' | 133 - 135 |

| Phenyl C-3' | 130 - 132 |

| Phenyl C-6' | 129 - 131 |

| Phenyl C-4' | 128 - 130 |

| Phenyl C-5' | 125 - 127 |

| Note: These are predicted values based on analogous compounds. |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. For instance, it would show a correlation between H-5 and its neighbors H-4 and H-6 on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds apart. Key correlations would include the link between the pyridine H-3 proton and the carbonyl carbon, as well as between the phenyl H-6' proton and the carbonyl carbon, which would irrefutably confirm the connection of the two ring systems via the carbonyl bridge.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. researchgate.netresearchgate.net

C=O Stretching: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

Aromatic C-H Stretching: These vibrations would appear as a group of weaker bands above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic rings (both pyridine and dichlorophenyl) would result in a series of medium to strong bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds are expected to produce strong bands in the fingerprint region, likely between 1000 and 1100 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Bending (out-of-plane) | 750 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, the aromatic ring stretching vibrations are expected to be particularly intense in the Raman spectrum. The symmetric breathing modes of the rings would give rise to sharp, characteristic bands. The C=O stretch, while observable, is typically weaker in Raman than in IR. The C-Cl stretches would also be active in the Raman spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Weak-Medium |

| Aromatic Ring (C=C, C=N) Stretch / Breathing | 1000 - 1600 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry of this compound (Molecular Formula: C₁₂H₇Cl₂NO, Molecular Weight: 252.1 g/mol ) provides crucial information on its molecular weight and structural features through fragmentation analysis. guidechem.comnist.gov The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).

The fragmentation pattern would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This would result in two primary fragment ions:

The pyridinoyl cation ([C₅H₄NCO]⁺) at m/z 106.

The dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) is less likely to form as a stable cation. Instead, the dichlorophenyl cation ([C₆H₃Cl₂]⁺) at m/z 145, formed by the loss of a CO molecule from the dichlorobenzoyl fragment, would be observed.

Formation of the Pyridyl Cation: Loss of the entire dichlorobenzoyl radical would lead to the 2-pyridyl cation ([C₅H₄N]⁺) at m/z 78.

Loss of Chlorine: The molecular ion or major fragments can subsequently lose one or both chlorine atoms. For instance, the dichlorophenyl cation ([C₆H₃Cl₂]⁺) at m/z 145 could lose a chlorine atom to form a chlorophenyl cation at m/z 110.

A table summarizing the plausible major fragments is presented below.

| m/z (mass-to-charge ratio) | Ion Structure | Fragmentation Pathway |

| 251/253/255 | [C₁₂H₇Cl₂NO]⁺ (Molecular Ion Cluster) | Ionization of the parent molecule |

| 145/147 | [C₆H₃Cl₂]⁺ | α-cleavage, loss of pyridinoyl radical |

| 111 | [C₅H₄NCO]⁺ | α-cleavage, loss of dichlorophenyl radical |

| 78 | [C₅H₄N]⁺ | Cleavage of C-C bond, loss of dichlorobenzoyl radical |

| 110 | [C₆H₄Cl]⁺ | Loss of Cl from [C₆H₃Cl₂]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. To perform this analysis, a high-quality single crystal is grown, typically by slow evaporation of a suitable solvent. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

The analysis yields fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the coordinates of each atom in the asymmetric unit. While specific experimental data for this compound is not publicly available, a related compound, (E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine, crystallizes in the orthorhombic system with the space group Pcab. nih.gov It is plausible that this compound would crystallize in a common centrosymmetric or non-centrosymmetric space group such as P2₁/c (monoclinic) or P-1 (triclinic).

Illustrative Crystallographic Data Table: Note: The following data are hypothetical and serve as an example of what would be obtained from a single-crystal XRD study.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₇Cl₂NO |

| Formula Weight | 252.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1095 |

| Z (molecules/unit cell) | 4 |

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Illustrative Table of Selected Geometric Parameters: Note: The following data are hypothetical examples.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| C(carbonyl)-O | C7-O1 | 1.221 |

| C(carbonyl)-C(pyridyl) | C7-C6 | 1.510 |

| C(carbonyl)-C(phenyl) | C7-C8 | 1.505 |

| C(phenyl)-Cl | C9-Cl1 | 1.738 |

| C(phenyl)-Cl | C10-Cl2 | 1.735 |

| Bond Angles (°) | ||

| C(pyridyl)-C(carbonyl)-C(phenyl) | C6-C7-C8 | 119.5 |

| O-C(carbonyl)-C(pyridyl) | O1-C7-C6 | 120.2 |

| Torsional Angle (°) | ||

| Pyridine-Carbonyl-Phenyl | N1-C6-C7-C8 | 55.0 |

Crystal Packing and Intermolecular Interactions Analysis

The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. In dichlorobenzaldehyde isomers, stacking interactions and C-H···O contacts are significant stabilizing forces. nih.gov For the title compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic C-H donors from neighboring molecules.

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine and dichlorophenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest atom external and internal to the surface, respectively. The plot can be decomposed to show the percentage contribution of each type of contact to the total surface area.

For this compound, the fingerprint plot is expected to be dominated by H···H contacts, which typically account for a large portion of the surface area in organic molecules. Other significant features would include sharp spikes characteristic of H···Cl/Cl···H and H···O/O···H contacts, representing hydrogen and halogen bonding. The C···H/H···C contacts, indicative of C-H···π interactions, would also be present.

Illustrative Table of Hirshfeld Contact Contributions: Note: The following data are hypothetical examples based on similar structures.

| Contact Type | Contribution (%) | Description |

| H···H | 35.0 | General van der Waals contacts |

| Cl···H/H···Cl | 25.0 | C-H···Cl hydrogen bonds and other short contacts |

| O···H/H···O | 15.0 | C-H···O hydrogen bonds to the carbonyl oxygen |

| C···H/H···C | 10.0 | C-H···π interactions |

| C···C | 5.0 | π-π stacking interactions |

| N···H/H···N | 4.0 | C-H···N hydrogen bonds to the pyridine nitrogen |

| Cl···Cl | 2.5 | Halogen-halogen contacts |

| Other | 3.5 | Miscellaneous contacts |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, allowing for the determination and confirmation of its empirical formula. This process involves measuring the percentage by mass of each element within a sample of the compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the successful synthesis and purity of the target molecule.

For this compound, the molecular formula is established as C₁₂H₇Cl₂NO. Based on this formula, the theoretical elemental composition can be calculated with high precision. The molecular weight of the compound is approximately 252.09 g/mol .

The theoretical elemental percentages are derived from the atomic masses of the constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen) and the total molecular weight. These calculated values provide a benchmark against which experimental results are measured.

Table 1: Theoretical Elemental Composition of this compound (C₁₂H₇Cl₂NO)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 57.18% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.80% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.13% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.56% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.35% |

In a typical research setting, the synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. This would yield experimental percentages for Carbon, Hydrogen, and Nitrogen. The percentages of other elements like Chlorine and Oxygen can also be determined through specific analytical methods.

The comparison of these findings with the calculated theoretical values is the definitive step for empirical formula confirmation. While specific experimental data for this compound is not detailed in the surveyed literature, the established methodology involves populating a comparative table. For a successful synthesis, the "Found" values are expected to be in close agreement with the "Calculated" values, typically within a ±0.4% tolerance, which is a standard criterion for purity in organic chemistry.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.18 | Data not available in search results |

| Hydrogen (H) | 2.80 | Data not available in search results |

| Nitrogen (N) | 5.56 | Data not available in search results |

The principle of this comparison is illustrated in the characterization of related compounds. For example, in the synthesis of α-Carboline, the elemental analysis for the intermediate 3-Chloro-N-phenyl-pyridin-2-amine (C₁₁H₈N₂) showed found values of C, 78.36%; H, 4.61%; N, 16.56%, which closely matched the calculated values of C, 78.55%; H, 4.79%; N, 16.66%. orgsyn.org This level of agreement provides strong validation of the compound's structure and purity. Similarly, robust elemental analysis data for this compound would be a critical component of its comprehensive characterization.

Computational and Theoretical Investigations of 2 2,3 Dichlorobenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecules and compute their properties. For organic compounds such as 2-(2,3-dichlorobenzoyl)pyridine, these methods can elucidate complex electronic structures, molecular geometries, and energetic landscapes. While a wealth of theoretical methods exists, Density Functional Theory (DFT) has become a particularly prominent and widely used approach due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the spatially dependent electron density as the fundamental variable. This is a more computationally tractable approach compared to methods based on the complex many-electron wavefunction.

DFT calculations are routinely used to determine optimized molecular structures, vibrational frequencies, and a variety of electronic properties. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results that correlate well with experimental data.

Despite the widespread application of DFT across chemical sciences, specific peer-reviewed studies detailing a comprehensive DFT analysis of this compound are not readily found in the surveyed literature. Such a study would typically involve calculations of its structural, electronic, and spectroscopic properties.

Geometry Optimization and Molecular Conformation Analysis

A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, which features two aromatic rings connected by a carbonyl linker, conformational analysis is particularly important. The rotational freedom around the single bonds of the carbonyl bridge allows for different spatial arrangements (conformations) of the pyridine (B92270) and dichlorophenyl rings relative to each other. Theoretical calculations can identify the most stable conformer (the global minimum) and other low-energy isomers, which is critical for understanding the molecule's physical and chemical behavior.

While the general procedures for geometry optimization are well-established, specific optimized structural parameters (bond lengths and angles) for this compound from published DFT studies are not available. An illustrative table of what such data would include is presented below.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: Data is for illustrative purposes as specific published values are not available.)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths | C=O | Data not available |

| C-C (inter-ring) | Data not available | |

| C-Cl (ortho) | Data not available | |

| C-Cl (meta) | Data not available | |

| Bond Angles | Py-C-C (inter-ring) | Data not available |

| C-C-O | Data not available | |

| Dihedral Angle | Py-Ring vs. Phenyl-Ring | Data not available |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. This gap is fundamental in predicting the electronic absorption spectra of a compound, as the lowest energy transition often corresponds to the promotion of an electron from the HOMO to the LUMO.

Computational methods like DFT are excellent tools for calculating the energies of these frontier orbitals. However, specific published values for the HOMO, LUMO, and the resultant energy gap for this compound could not be located in the scientific literature.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: Data is for illustrative purposes as specific published values are not available.)

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Charge Distribution Analysis (e.g., Mulliken Population, Natural Bond Orbital)

Understanding how electric charge is distributed across the atoms within a molecule is essential for predicting its reactivity, intermolecular interactions, and electrostatic properties. Computational chemistry offers several methods to estimate these partial atomic charges.

Mulliken Population Analysis is one of the earliest methods used to calculate atomic charges from the linear combination of atomic orbitals (LCAO) coefficients. It partitions the total electron population among the different atoms in the molecule. While widely used, its results can be highly dependent on the choice of basis set.

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of charge distribution. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, corresponding closely to Lewis structures. NBO analysis yields natural population analysis (NPA) charges, which are generally less sensitive to basis set changes than Mulliken charges. This method also provides detailed information about donor-acceptor (hyperconjugative) interactions between filled and vacant orbitals, which are key to understanding molecular stability and reactivity.

A detailed charge distribution analysis for this compound would reveal the electrophilic and nucleophilic centers of the molecule. For instance, the carbonyl carbon is expected to carry a significant positive charge, while the oxygen and nitrogen atoms would be centers of negative charge. However, specific values from Mulliken or NBO analyses for this compound are not available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. The MEP is calculated by determining the force exerted on a positive test charge at various points on the surface.

Different colors on an MEP map represent different potential values, providing a guide to the molecule's reactivity.

Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, usually found around electropositive atoms (like hydrogen atoms attached to heteroatoms) or areas with electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. Without specific computational studies, a visual representation cannot be generated.

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can predict the vibrational frequencies and normal modes of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms.

The results of these calculations are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical model, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of each band in an experimental spectrum to a specific molecular vibration.

A theoretical vibrational analysis of this compound would predict the characteristic frequencies for its functional groups, such as the C=O stretch of the ketone, the C-Cl stretches of the dichlorophenyl ring, and the various C-N and C-C stretching and bending modes of the pyridine ring. Such computational data is invaluable for confirming the structure of a synthesized compound. However, a published theoretical vibrational analysis specifically for this compound is not available.

Table 3: Illustrative Calculated Vibrational Frequencies for this compound (Note: Data is for illustrative purposes as specific published values are not available.)

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |

| Stretching | C=O | Data not available |

| C-Cl | Data not available | |

| C-N (Pyridine Ring) | Data not available | |

| Bending | C-H (In-plane) | Data not available |

| C-H (Out-of-plane) | Data not available | |

| Ring Deformations | Data not available |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern chemical research, allowing for the investigation of molecular behavior and interactions in a virtual environment.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not prevalent in the reviewed literature, the technique's application to related pyridine-based structures provides a framework for understanding its potential utility. nih.govnih.gov

MD simulations could be employed to understand the conformational dynamics of this compound. The molecule's structure, featuring a bond between the pyridine ring and the carbonyl group, allows for rotational freedom. This rotation creates different conformers, and MD simulations can reveal the most stable conformations and the energy barriers between them. researchgate.netnih.gov Such simulations, often performed in a solvent like water or an organic solvent, would also illuminate how the molecule interacts with its environment, providing a dynamic picture of its solvation shell and intermolecular interactions over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. sysrevpharm.orgunair.ac.id This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. csfarmacie.cz

For this compound, docking studies would be instrumental in predicting its potential biological targets. The process involves placing the molecule (the ligand) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as binding affinity (ΔG) and inhibition constant (Ki). sysrevpharm.org Although specific docking results for this compound are not widely published, studies on similar benzoylpyridine and other pyridine derivatives show they are frequently investigated as inhibitors for various enzymes. sysrevpharm.orgcsfarmacie.czkg.ac.rs

A hypothetical docking study of this compound would analyze several types of interactions with a target protein's active site.

Table 1: Potential Molecular Interactions in Docking Studies of this compound

| Interaction Type | Potential Origin in Molecule | Description |

| Hydrogen Bonding | The nitrogen atom in the pyridine ring and the carbonyl oxygen can act as hydrogen bond acceptors. | These are strong, directional interactions with hydrogen bond donor groups (e.g., -NH, -OH) in the protein's active site. |

| Halogen Bonding | The two chlorine atoms on the benzoyl ring can act as halogen bond donors. | This is a non-covalent interaction where the electrophilic region of the chlorine atom interacts with a nucleophilic site (e.g., a carbonyl oxygen) on the protein. |

| π-π Stacking | The aromatic pyridine and dichlorophenyl rings. | These interactions occur when the aromatic rings stack on top of aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Hydrophobic Interactions | The dichlorophenyl ring and the hydrocarbon backbone of the pyridine ring. | These interactions involve nonpolar parts of the molecule and nonpolar residues in the binding pocket, driven by the hydrophobic effect. |

The validation of a docking method is critical and is often achieved by re-docking a known co-crystalized ligand into its protein's active site. A successful validation is typically marked by a low root-mean-square deviation (RMSD) value, generally under 2 Å, between the predicted pose and the experimentally determined position. sysrevpharm.org

The Radial Distribution Function, g(r), is a concept from statistical mechanics that describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net In the context of molecular simulations, RDF analysis is a powerful tool for interpreting the local structure of liquids and solutions. It quantifies the probability of finding one atom at a specific distance from another, relative to a completely random distribution.

For this compound, an RDF analysis derived from an MD simulation would provide detailed insights into its solvation structure. For example, by calculating the RDF between the pyridine nitrogen and the hydrogen atoms of water molecules, one could visualize and quantify the structure of the first and second solvation shells. The positions of peaks in the g(r) plot indicate distances with a high probability of finding a solvent molecule, while the area under the first peak can be integrated to determine the coordination number—the average number of nearest neighbors. This analysis is fundamental for linking microscopic structural details to macroscopic thermodynamic properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical features of molecules, known as molecular descriptors, with their macroscopic properties. QSPR is a valuable tool for predicting the properties of new or untested compounds without the need for costly and time-consuming experiments.

While no specific QSPR models for this compound were identified, studies on related heterocyclic compounds, such as pyridine derivatives, demonstrate the approach. A QSPR model could be developed to predict a property of this compound, such as its lipophilicity (logP), solubility, or a specific biological activity.

The process involves:

Calculating a wide range of molecular descriptors for a set of related compounds with known properties.

Using statistical methods, like multilinear regression, to build a mathematical model.

Validating the model to ensure its predictive power.

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptors | Description |

| Topological | Connectivity indices (e.g., Chi indices), Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Geometric | Molecular surface area, molecular volume | Describe the 3D size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic structure and reactivity of the molecule. |

| Constitutional | Molecular weight, atom counts (e.g., Cl-atom count) | Describe the basic composition of the molecule. |

For instance, a QSPR study on the lipophilicity of pyridine derivatives found that topological indices and indicator parameters were effective descriptors. A similar approach for this compound would likely identify descriptors related to its size, shape, and the presence of chlorine and nitrogen atoms as being significant for predicting its properties.

Theoretical Insights into Aromaticity and Electronic Delocalization

Aromaticity is a fundamental chemical property of cyclic, planar molecules with a delocalized system of π-electrons. This compound contains two such systems: a dichlorobenzene ring and a pyridine ring.

The dichlorobenzene ring is a classic aromatic system, with six π-electrons delocalized across the six-membered carbon ring. This delocalization is responsible for its characteristic stability.

The pyridine ring is a heteroaromatic compound. Like benzene (B151609), it is a six-membered ring and is both cyclic and planar. Each of the five carbon atoms and the single nitrogen atom is sp²-hybridized. Each atom contributes one p-orbital, perpendicular to the ring plane, to the π-system. The five carbons each contribute one π-electron, and the nitrogen atom also contributes one π-electron, making a total of six π-electrons. This system fulfills Hückel's rule (4n+2 π-electrons, where n=1), confirming its aromaticity. The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system.

Chemical Reactivity and Mechanistic Studies of 2 2,3 Dichlorobenzoyl Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene (B151609). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is comparable to that of nitrobenzene. youtube.com

For the specific compound 2-(2,3-dichlorobenzoyl)pyridine, the deactivating effect is compounded. The 2-(2,3-dichlorobenzoyl) group, with its electron-withdrawing carbonyl moiety, drastically reduces the electron density of the pyridine ring, making it exceptionally resistant to electrophilic attack. Standard Friedel-Crafts reactions, for instance, are generally not feasible on pyridine rings for this reason. youtube.com

When subjected to harsh reaction conditions, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the 3-position. vaia.com This is because the cationic intermediates formed by attack at the C-2, C-3, and C-4 positions show different levels of stability; the intermediate for C-3 substitution is the most stable (or least unstable) of the possibilities. vaia.com

Given the profound deactivation of this compound, specific experimental conditions for its nitration, halogenation, or sulfonation are not readily found in scientific literature. However, the general conditions required for the parent pyridine ring illustrate the difficulty of these reactions. Vigorous conditions, such as high temperatures, are typically necessary, and even then, yields are often low. youtube.com

Table 1: General Conditions for Electrophilic Aromatic Substitution on Pyridine

| Reaction | Reagents | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Nitration | KNO₃, H₂SO₄ | 300 °C | 3-Nitropyridine | 22% youtube.com |

| Sulfonation | H₂SO₄, HgSO₄ | 230 °C | Pyridine-3-sulfonic acid | 70% |

| Bromination | Br₂, Oleum | 300 °C | 3-Bromopyridine | 30% youtube.com |

This table represents general conditions for unsubstituted pyridine and is provided for context. These reactions on this compound would be expected to be even less favorable.

The nitrogen atom is central to the low reactivity and regioselectivity of pyridine in EAS reactions. Its electron-withdrawing inductive effect deactivates all positions on the ring, but particularly the C-2 and C-4 positions. Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. youtube.com This forms the pyridinium (B92312) ion, which is even more severely deactivated towards electrophilic attack due to the positive charge.

Attack of an electrophile at the C-3 (and C-5) position keeps the positive charge of the reaction intermediate distributed across three carbon atoms through resonance. In contrast, attack at the C-2 or C-4 position results in a resonance structure where the positive charge resides on the already electron-deficient nitrogen atom, which is highly energetically unfavorable. youtube.com This destabilization explains the strong preference for substitution at the C-3 position. vaia.compearson.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is facilitated by the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com

The presence of the electron-withdrawing 2-(2,3-dichlorobenzoyl) group at the C-2 position is expected to further activate the pyridine ring for nucleophilic attack, particularly at the C-4 and C-6 positions.

Nucleophilic attack on substituted pyridines preferentially occurs at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.com This is because the negative charge of the intermediate can be delocalized onto the nitrogen atom, a resonance contributor that provides significant stabilization. stackexchange.com Attack at the C-3 position does not allow for this delocalization onto the nitrogen. stackexchange.com

In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be directed to the other activated positions, namely C-4 and C-6. When a pyridine ring bears a good leaving group at these positions, SNAr reactions can proceed readily. myttex.net

The Chichibabin reaction is a classic example of nucleophilic aromatic substitution where the leaving group is a hydride ion (H⁻). wikipedia.org The reaction typically involves heating pyridine or its derivatives with sodium amide (NaNH₂) to introduce an amino group, most commonly at the C-2 position. wikipedia.orgslideshare.net

The mechanism proceeds via the addition of the amide ion (NH₂⁻) to an activated carbon (e.g., C-2) to form a tetrahedral anionic intermediate. myttex.netwikipedia.org Aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts with an available proton source (like the newly formed aminopyridine) to evolve hydrogen gas, driving the reaction to completion. myttex.netwikipedia.org

For this compound, a Chichibabin-type reaction would be expected to occur at the unsubstituted C-6 position, as it is electronically analogous to the C-2 position. The presence of the strongly electron-withdrawing benzoyl group would likely facilitate the initial nucleophilic attack. While specific studies on the Chichibabin reaction of this exact molecule are not documented, related aminations on substituted pyridines are a common synthetic strategy. google.com

Table 2: General Features of Nucleophilic Aromatic Substitution on Pyridine

| Position of Attack | Relative Reactivity | Reason for Reactivity | Example Reaction |

|---|---|---|---|

| C-2 / C-6 | High | Stabilization of anionic intermediate via resonance involving the nitrogen atom. stackexchange.com | Chichibabin Reaction wikipedia.org |

| C-4 | High | Stabilization of anionic intermediate via resonance involving the nitrogen atom. stackexchange.com | Substitution of a halide |

| C-3 / C-5 | Low | Anionic intermediate cannot be effectively stabilized by the nitrogen atom. stackexchange.com | Generally unreactive |

Oxidation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine-N-oxide. youtube.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, peracetic acid) or hydrogen peroxide. wikipedia.orgorgsyn.org

The formation of the N-oxide derivative of this compound is an anticipated reaction. The resulting this compound-N-oxide would have significantly altered chemical properties. The N-oxide group is a very strong dipole and can donate electron density back into the ring via resonance, particularly to the C-2 and C-4 positions. arkat-usa.org This has the paradoxical effect of making the N-oxide ring more reactive towards electrophilic substitution than the parent pyridine, while also protecting the nitrogen from direct reaction with electrophiles. wikipedia.org For instance, nitration of pyridine-N-oxide occurs readily at the 4-position, a stark contrast to the harsh conditions needed to nitrate (B79036) pyridine itself. wikipedia.org

Table 3: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Peracetic Acid (H₂O₂ in Acetic Acid) | 70-85 °C | orgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Room temperature in a chlorinated solvent | arkat-usa.org |

| Urea-Hydrogen Peroxide Complex | Modified Dakin reaction conditions | wikipedia.org |

| Methylrhenium Trioxide (MTO) with H₂O₂ | Catalytic, high yield | arkat-usa.org |

Formation of Pyridine-N-Oxides and Their Enhanced Reactivity

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a carboxylic acid like acetic acid. arkat-usa.orgorgsyn.orgabertay.ac.uk For instance, the synthesis of various pyridine-N-oxides has been successfully carried out by treating the parent pyridine with m-CPBA in a solvent like dichloromethane (B109758) at or below room temperature. google.com A general procedure involves stirring the pyridine derivative with the oxidizing agent until the reaction is complete, followed by workup procedures to isolate the N-oxide. google.comprepchem.com

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, thereby enhancing its reactivity towards both electrophiles and nucleophiles. scripps.edu The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the N-oxide can be activated by electrophiles, which makes the 2- and 6-positions highly electrophilic and prone to attack by nucleophiles. This activation is a key step in reactions such as the Reissert-Henze reaction, where a pyridine N-oxide reacts with an acid chloride and a nucleophile (e.g., cyanide) to introduce a substituent at the 2-position. nii.ac.jpresearchgate.netwikipedia.org The reaction of a pyridine N-oxide with benzoyl chloride, for example, generates an N-benzoyloxypyridinium salt, a highly reactive intermediate that is readily attacked by nucleophiles. nii.ac.jp This enhanced reactivity allows for functionalization of the pyridine ring that would be difficult to achieve with the parent pyridine.

Deoxygenation Strategies for Pyridine-N-Oxides

The removal of the oxygen atom from the pyridine-N-oxide to regenerate the parent pyridine is a crucial step in many synthetic sequences. A variety of deoxygenation methods are available, offering different levels of chemoselectivity.

Classical methods often employ phosphorus-based reagents. For example, phosphorus trichloride (B1173362) (PCl₃) is a highly effective and chemoselective reagent for the deoxygenation of pyridine N-oxides, often providing the corresponding pyridine in high yield under mild conditions. youtube.com Other phosphorus compounds have also been utilized for this purpose.

Modern methods offer milder and more environmentally friendly alternatives. Palladium-catalyzed deoxygenation using triethylamine (B128534) as a transfer oxidant has been shown to be effective and tolerant of various functional groups, including halogens and carbonyls. organic-chemistry.org This method typically employs a palladium catalyst such as palladium acetate (B1210297) with a phosphine (B1218219) ligand. organic-chemistry.org Photocatalytic deoxygenation using rhenium complexes has also been reported as a mild strategy. nih.gov Furthermore, systems using indium and pivaloyl chloride at room temperature provide a high-yielding route for the deoxygenation of aza-aromatic N-oxides. organic-chemistry.org The choice of deoxygenation agent is critical to ensure compatibility with other functional groups present in the molecule, such as the chloro-substituents and the carbonyl group in this compound.

| Reagent/System | Conditions | Functional Group Tolerance | Reference |

| Phosphorus Trichloride (PCl₃) | Room Temperature | High chemoselectivity | youtube.com |

| Pd(OAc)₂/dppf, Et₃N | Microwave or conventional heating (140-160 °C) | Tolerates nitro, hydroxy, ester, carbonyl, and halogen substituents | organic-chemistry.org |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Photocatalytic, ambient temperature | Tolerates sterically hindered and functionalized pyridines | nih.gov |

| Indium/Pivaloyl Chloride | Room Temperature | High yields for various aza-aromatic N-oxides | organic-chemistry.org |

| Zinc/Ammonium (B1175870) Salts | Fast reaction | Tolerates formyl groups | youtube.com |

Reactions of the Dichlorobenzoyl Moiety

The dichlorobenzoyl portion of the molecule presents two primary sites for chemical reactions: the carbonyl group and the chloro-substituents on the benzene ring.

Reactivity of the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and primarily undergoes nucleophilic addition reactions. wikipedia.orglibretexts.orgslideshare.net In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The reactivity of the carbonyl group is influenced by both electronic and steric factors. The presence of the electron-withdrawing dichlorophenyl and pyridyl groups is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less substituted ketones.

A variety of nucleophiles can react with the carbonyl group, including hydrides (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride) for reduction to the corresponding alcohol, organometallic reagents (like Grignard or organolithium reagents) to form tertiary alcohols, and amines to form imines or enamines. youtube.comchadsprep.com For instance, the asymmetric Henry reaction of 2-acylpyridine N-oxides with nitromethane, catalyzed by a Nickel-aminophenol sulfonamide complex, has been reported to produce the corresponding nitroalcohols with high enantioselectivity. nih.govmdpi.com This highlights the ability of the carbonyl group in such systems to participate in stereoselective bond-forming reactions.

Transformations Involving the Chloro-Substituents on the Benzene Ring

The two chlorine atoms on the benzene ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAᵣ) or be utilized in metal-catalyzed cross-coupling reactions. However, nucleophilic aromatic substitution on unactivated aryl chlorides is generally difficult. The reactivity can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

A more versatile approach for the transformation of these chloro-substituents is through palladium-catalyzed cross-coupling reactions. libretexts.orgfiveable.melibretexts.org Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds by replacing the chlorine atoms with various organic fragments. libretexts.orgfiveable.me For these reactions to be successful, a suitable palladium catalyst and ligand system must be chosen. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, meaning that reactions involving aryl chlorides often require more forcing conditions or specialized catalyst systems. For example, palladium catalysts are widely used in Suzuki coupling reactions between organoboranes and aryl halides under basic conditions to form biaryl compounds. libretexts.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcome and optimizing the conditions for the transformations of this compound.

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In the reactions of the N-oxide derivative of this compound, several key intermediates can be postulated.

In the Reissert-Henze reaction, the initial activation of the pyridine N-oxide by an acylating agent, such as benzoyl chloride, leads to the formation of a highly electrophilic N-acyloxypyridinium salt. nii.ac.jp This intermediate is then attacked by a nucleophile at the C2 position of the pyridine ring. The resulting dihydropyridine (B1217469) intermediate subsequently eliminates the acyl group to afford the 2-substituted pyridine. nii.ac.jp

For reactions involving pyridine N-oxides, more complex intermediates have been proposed and, in some cases, detected. For example, in the photorearrangement of pyridazine (B1198779) N-oxide, an oxaziridine (B8769555) intermediate has been identified through time-resolved resonance Raman spectroscopy. nih.gov While not directly observed for this compound, the potential for such intermediates in related photochemical reactions should be considered. Mechanistic studies on the asymmetric Henry reaction of 2-acylpyridine N-oxides have suggested the formation of a mononuclear nickel complex as the active catalytic species. nih.govmdpi.com

Derivatives, Analogues, and Structural Modifications of 2 2,3 Dichlorobenzoyl Pyridine

Synthesis and Characterization of Substituted 2-(2,3-Dichlorobenzoyl)pyridine Analogues

The synthesis of substituted analogues of this compound involves the introduction of various functional groups onto the pyridine (B92270) or phenyl rings. These substitutions are performed to modulate the electronic and steric properties of the parent molecule.

A common strategy involves the use of substituted benzaldehydes or pyridines as starting materials. For instance, the reaction of 2-aminopyridines with substituted acetophenones can yield a range of imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, the synthesis of thiazolo[3,2-a]pyridine and thioxopyrimido[4,5-d]pyrimidine derivatives has been achieved through the reaction of 2-[(5-methylfuran-2-yl)methylene]malononitrile with reagents like 2-mercaptoacetic acid and thiourea, followed by cyclization reactions. asianpubs.org

The characterization of these newly synthesized analogues is typically carried out using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, along with elemental analysis to confirm their structures. asianpubs.org

A study on bis-triazolyl-pyridine derivatives utilized a multicomponent reaction followed by click chemistry to generate a library of 31 compounds. These compounds were characterized for their ability to interact with noncanonical DNA structures. nih.govnih.gov

| Starting Materials | Reaction Type | Resulting Analogue Class | Characterization Methods |

| 2-Aminopyridines, Substituted Acetophenones | Aerobic Oxidative Cyclization | Imidazo[1,2-a]pyridines | NMR, IR, Mass Spectrometry |

| 2-[(5-methylfuran-2-yl)methylene]malononitrile, 2-Mercaptoacetic acid | Cyclization | Thiazolo[3,2-a]pyridines | Elemental Analysis, Spectral Data |

| Benzaldehyde, Ethyl acetoacetate, Ammonium (B1175870) carbonate | Multicomponent reaction, Click chemistry | Bis-triazolyl-pyridines | Circular Dichroism, NMR, Fluorescence Spectroscopy |

Pyridine-Fused Heterocyclic Systems

The fusion of additional heterocyclic rings to the pyridine moiety of this compound derivatives gives rise to complex polycyclic systems with unique chemical and electronic properties.

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are an important class of heterocyclic compounds. Their synthesis can be achieved through various methods, including the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. juniperpublishers.com For example, new pyrrolo[2,3-b]pyridine derivatives have been synthesized by reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine. juniperpublishers.com Another approach involves the reaction of a 2-halo-3-nitropyridine with a 2-cyanoacetamide, followed by reductive cyclization. thieme-connect.de These synthetic strategies allow for the introduction of a variety of substituents on both the pyrrole (B145914) and pyridine rings, leading to a diverse range of analogues.

Imidazo[4,5-b]pyridines are another significant class of fused heterocyclic systems. A common synthetic route involves the reaction of 2,3-diaminopyridine (B105623) with various aldehydes or carboxylic acids. nih.govmdpi.com For instance, new imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov The synthesis of these compounds can be achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine with the Na2S2O5 adduct of corresponding benzaldehydes. nih.gov Alkylation of the resulting imidazo[4,5-b]pyridines can lead to different regioisomers, which can be characterized using 2D-NMR techniques like NOESY and HMBC. nih.gov

The incorporation of a triazole ring, either 1,2,3-triazole or 1,2,4-triazole, into a pyridine-containing structure can be achieved through several synthetic methodologies. nih.govraco.cat The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.org Another method involves the reaction of organic azides with nitroolefins catalyzed by Ce(OTf)3 to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The synthesis of 2-substituted-2H-1,2,3-triazole derivatives has also been reported through various methods. google.com A set of bis-triazolyl-pyridine derivatives was generated by combining a multicomponent reaction and a click chemistry functionalization. nih.gov

| Fused Heterocycle | General Synthetic Approach | Key Reagents/Catalysts |

| Pyrrolo[2,3-b]pyridines | Reaction of 2-amino-pyrrole-3-carbonitriles with 2-arylidenemalononitriles | Piperidine |

| Imidazo[4,5-b]pyridines | Reaction of 2,3-diaminopyridine with aldehydes/carboxylic acids | Na2S2O5 adducts of benzaldehydes |

| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I) iodide |

| 1,2,3-Triazoles | Cycloaddition of organic azides with nitroolefins | Ce(OTf)3 |

Quaternary Salts of Pyridine Derivatives

The nitrogen atom of the pyridine ring in this compound and its analogues can be readily alkylated to form quaternary pyridinium (B92312) salts. This transformation is typically achieved through the Menshutkin reaction, which involves the treatment of the pyridine derivative with an alkyl halide. unimi.it

The formation of these salts alters the electronic properties and solubility of the parent molecule. For example, the unexpected conversion of a pyridine derivative to its N-benzylated pyridinium salt at room temperature in the absence of a solvent has been reported, highlighting that these salts can be formed under mild conditions. unimi.it Quaternary pyridinium salts have found applications as bactericides and in other areas. google.com The synthesis of quaternary N-(methyl 2,3,4-tri-O-acetyl-6-deoxy-α- and -β-D-glucopyranoside-6-yl)ammonium salts has been achieved by reacting amines with methyl 6-O-p-toluenesulfonyl-α-D-glucopyranoside or its β-anomer. nih.gov

Stereochemical Aspects of Chiral Derivatives

When a chiral center is introduced into a derivative of this compound, the resulting molecule can exist as a pair of enantiomers. khanacademy.org A carbon atom bonded to four different substituents acts as a chiral center. nih.gov These enantiomers are non-superimposable mirror images and can exhibit different biological activities. nih.gov

The study of the stereochemistry of these chiral derivatives is crucial. For instance, in chiral 2-substituted chromanes, the stereochemistry at the C2 position has been found to correlate with the specific optical rotation (SOR). mdpi.com The conformation of the dihydropyran ring plays a significant role in determining the sign of the SOR. mdpi.com The separation of enantiomers is often a critical step in the development of chiral drugs to ensure that only the desired biologically active enantiomer is present. khanacademy.org The study of stereochemistry in chiral nitroxide radical crystals has also been investigated using techniques like Electron Spin Resonance (ESR). researchgate.net

Advanced Applications in Chemical Synthesis and Catalysis

2-(2,3-Dichlorobenzoyl)pyridine as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more complex chemical structures. alfa-chemistry.com Its reactive sites allow for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of this compound is particularly well-suited for the construction of intricate heterocyclic systems. alfa-chemistry.comresearchgate.netnih.gov Heterocyclic compounds are a major class of organic molecules that form the backbone of many pharmaceuticals, agrochemicals, and materials. The pyridine (B92270) and benzoyl moieties of the molecule can be modified or incorporated into larger ring systems through various chemical reactions. researchgate.netnih.gov

For instance, the ketone group can undergo condensation reactions, while the pyridine ring can participate in cyclization reactions, leading to the formation of fused heterocyclic structures. Research has demonstrated the use of similar dichlorinated aromatic compounds in the synthesis of complex systems like benzodioxinopyridines and pyrido[2,3-d]pyrimidines. researchgate.netnih.gov The presence of the dichloro-substituents also offers opportunities for cross-coupling reactions to introduce further complexity.

Ligand Design in Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. unimi.itresearchgate.netjscimedcentral.com This property is fundamental to its application in the design of novel coordination complexes with tailored properties.

Pyridine-Based Ligands for Transition Metal Complexes

Pyridine and its derivatives are widely recognized for their ability to form stable complexes with a vast array of transition metals. researchgate.netjscimedcentral.comwikipedia.org These complexes are integral to numerous catalytic processes and have applications in materials science and bioinorganic chemistry. The introduction of a pyridine-containing ligand can significantly influence the electronic and steric environment of the metal center, thereby tuning its reactivity and catalytic activity. unimi.ittcu.edu The field has seen extensive research into modifying pyridine-based ligands to optimize the performance of the resulting metal complexes in various applications. tcu.edu

Impact of the Dichlorobenzoyl Moiety on Ligand Properties

The dichlorobenzoyl group attached to the pyridine ring in this compound has a profound impact on its properties as a ligand. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring influences the electron density of the entire molecule, including the pyridine nitrogen. This electronic effect can modulate the Lewis basicity of the pyridine nitrogen, affecting the strength of the coordinate bond it forms with a metal center.

Furthermore, the bulky dichlorobenzoyl group introduces significant steric hindrance around the coordination site. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially leading to the formation of specific isomers or stabilizing unusual coordination numbers. The interplay of these electronic and steric effects allows for fine-tuning of the properties of the transition metal complexes for specific catalytic or material applications.

Catalytic Applications

The unique structural features of this compound and its derivatives lend themselves to various catalytic applications, either as part of a larger catalytic system or by leveraging the intrinsic properties of the pyridine ring. unimi.ittcu.eduacs.orgfiveable.me

Pyridine as a Base or Solvent in Organic Reactions

The pyridine moiety, with its basic nitrogen atom, can function as a weak base or a nucleophilic catalyst in a variety of organic reactions. fiveable.mewikipedia.org Pyridine is a well-established solvent and base for reactions such as acylations and dehydrohalogenations. nih.gov While this compound itself might be too specialized for general use as a solvent, the basicity of its pyridine ring is a key feature that can be exploited in catalytic cycles. In certain transformations, the pyridine unit can act as a proton shuttle or activate substrates through nucleophilic catalysis. fiveable.mewikipedia.org

Role of this compound as a Catalyst or Co-catalyst

Currently, there is a lack of specific data in published scientific literature detailing the direct use of this compound as a primary catalyst or co-catalyst in chemical reactions. However, the fundamental structure of pyridine and its derivatives allows them to participate in catalysis in several ways. Pyridine-based compounds can act as organocatalysts, particularly in reactions where their basic nitrogen atom can function as a nucleophilic or Brønsted base catalyst. For instance, pyridine itself is known to catalyze acylation reactions.

Furthermore, pyridine derivatives can serve as ligands that coordinate with metal centers to form catalytically active complexes. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the activity and selectivity of the metal catalyst. In the case of this compound, the electron-withdrawing nature of the chlorine and benzoyl groups would modulate the electron density on the pyridine nitrogen, potentially impacting its coordination properties and the reactivity of a coordinated metal center.

Quantum chemical calculations have been employed to understand the mechanistic pathways of pyridine-catalyzed reactions, such as the reduction of CO2 to methanol. These studies suggest that pyridine can be transformed into a potent recyclable organo-hydride donor, mimicking the function of NAD(P)H in biological systems. nih.gov This capability underscores the potential for appropriately substituted pyridines to act as catalysts in reduction reactions.

Asymmetric Catalysis with Chiral Pyridine-Derived Ligands

The development of chiral ligands is a critical aspect of asymmetric catalysis, aiming to achieve high enantioselectivity in the synthesis of chiral molecules. Pyridine-containing ligands are among the most widely utilized in this field due to their modular nature and the ability to fine-tune their steric and electronic properties. dicp.ac.cnjlu.edu.cn While there is no specific mention of ligands derived directly from this compound, the general strategies for creating chiral pyridine ligands are well-established.

The synthesis of chiral pyridine-derived ligands often involves the introduction of a chiral element, which can be a central, axial, or planar source of chirality. jlu.edu.cnresearchgate.net These ligands are then complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a wide range of asymmetric reactions.

One common approach is the synthesis of C2-symmetric ligands, where two identical chiral groups are attached to a bipyridine or pyridine backbone. However, non-symmetrical ligands (C1-symmetric) have also proven to be highly effective, sometimes outperforming their C2-symmetric counterparts. dicp.ac.cn The modular construction of these ligands allows for the systematic variation of substituents to optimize catalytic performance for a specific transformation. dicp.ac.cn

A variety of chiral pyridine-containing ligands have been successfully employed in asymmetric catalysis. For example, chiral pyridine-oxazoline (PYOX) ligands are a prominent class used in various metal-catalyzed reactions. The synthesis of these ligands is flexible, allowing for structural optimization for particular applications. dicp.ac.cn

| Ligand Type | Metal | Application | Reference |

| Chiral Pyridine-Oxazoline (PYOX) | Palladium | Asymmetric Allylic Alkylation | dicp.ac.cn |

| Chiral Bis(oxazoline) (BOX) | Various | General Asymmetric Catalysis | dicp.ac.cn |

| Planar-Chiral Oxazole-Pyridine | Palladium | Asymmetric Acetoxylative Cyclization | jlu.edu.cn |

| Chiral PCN Pincer Complexes | Palladium | Asymmetric Hydrophosphination | utwente.nl |

High-Throughput Experimentation in Catalyst Discovery

High-throughput experimentation (HTE) has become an indispensable tool in modern chemistry for the rapid discovery and optimization of catalysts. nih.govscienceintheclassroom.org This approach involves the parallel execution of a large number of reactions, allowing for the screening of vast libraries of catalysts, ligands, and reaction conditions in a short amount of time. acs.org

In the context of pyridine-based catalysts, HTE can be used to screen libraries of substituted pyridine ligands to identify the optimal catalyst for a specific reaction. For example, a study utilized a miniaturized automation platform to perform over 1,500 palladium-catalyzed cross-coupling reactions in less than a day, using as little as 0.02 milligrams of substrate per reaction. acs.org This allowed for the rapid identification of successful reaction conditions for coupling various nucleophiles with 3-bromopyridine. acs.org